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3-(Adamantan-2-yl)thiophene

Cat. No.: B12844855
M. Wt: 218.36 g/mol
InChI Key: JAJMNVIRSVJPTC-UHFFFAOYSA-N
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Description

Contextualization of Adamantane (B196018) and Thiophene (B33073) Moieties in Organic Synthesis

Adamantane, a rigid, diamondoid hydrocarbon, has garnered considerable attention in organic and medicinal chemistry. publish.csiro.auacs.org Its unique three-dimensional structure and high lipophilicity make it a valuable pharmacophore for enhancing the bioavailability and metabolic stability of drug candidates. publish.csiro.auresearchgate.net The adamantane cage can act as a bulky, sterically demanding substituent that can influence the conformation of a molecule and its interactions with biological targets. publish.csiro.au In organic synthesis, the adamantyl group is often introduced to modify the physical and chemical properties of a parent molecule, such as its solubility and thermal stability. researchgate.net

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a ubiquitous building block in the synthesis of a wide array of functional organic materials. nih.govresearchgate.net Its electron-rich nature and the ability of the sulfur atom to participate in conjugation render thiophene-based compounds highly suitable for applications in organic electronics, including organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). acs.orgnih.gov The thiophene ring can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and optical properties. nih.gov

Significance of Hybrid Organic Structures in Advanced Materials Research

The development of advanced materials with tailored properties is a major driver of innovation in numerous technological fields. aimspress.comaurorascientific.comscirp.orgweizmann.ac.ilresearchgate.net Hybrid organic structures, which combine two or more distinct molecular fragments, offer a powerful strategy for achieving desired functionalities. acs.org By judiciously selecting the constituent moieties, chemists can create materials with enhanced electronic, optical, or mechanical properties. For instance, the incorporation of bulky, insulating groups like adamantane into a conjugated polymer backbone can modulate the material's morphology and charge transport characteristics. acs.org This approach is particularly relevant in the design of organic semiconductors, where the self-assembly and intermolecular interactions of the polymer chains are critical for device performance. acs.org

Research Landscape of 3-(Adamantan-2-yl)thiophene within Organic Chemistry and Materials Science

Direct and extensive research specifically focused on this compound is limited in the current scientific literature. However, the broader class of adamantane-substituted thiophenes has been the subject of investigation, primarily in the context of medicinal chemistry and materials science. For example, various derivatives such as N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide and 5-(1-adamantyl)-2-thiophenecarbaldehyde (B12048378) have been synthesized and characterized. nih.gov

One of the few direct mentions of the synthesis of this compound describes its formation as part of a mixture with 2-(2-adamantyl)thiophene when 2-bromoadamantane (B1268071) is reacted with thiophene. researchgate.net This suggests that while the compound is accessible, its separation and purification may present challenges, potentially contributing to the scarcity of dedicated studies.

The research that does exist on related adamantyl-thiophene compounds often explores their potential as bioactive molecules or as components of functional materials. For instance, some adamantane-thiophene hybrids have been investigated for their interactions with biological targets, leveraging the lipophilic nature of the adamantane cage and the aromatic character of the thiophene ring. In the realm of materials science, the focus has been on how the bulky adamantyl group can influence the properties of thiophene-based polymers for applications in organic electronics. acs.org

The following table provides a summary of some researched adamantane-thiophene derivatives, highlighting the diversity of structures within this class of compounds.

Compound NameArea of ResearchReference
N-[(Thiophen-3-yl)methyl]adamantane-1-carboxamideSynthetic Chemistry
5-(1-Adamantyl)-2-thiophenecarbaldehydeChemical Synthesis nih.gov
3,4-Di-1-adamantylthiopheneSynthetic Chemistry tandfonline.com
Nickel(II) complex of 5-Acetyl-N-(adamantan-2-yl)thiophene-2-carboxamideMedicinal Chemistry indexcopernicus.comajchem-a.com
2-(1-Adamantanylcarboxamido)thiophene derivativesMedicinal Chemistry nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18S B12844855 3-(Adamantan-2-yl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

3-(2-adamantyl)thiophene

InChI

InChI=1S/C14H18S/c1-2-15-8-11(1)14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2

InChI Key

JAJMNVIRSVJPTC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CSC=C4

Origin of Product

United States

Synthetic Methodologies for 3 Adamantan 2 Yl Thiophene

Strategic Approaches to C-C Bond Formation at the Thiophene (B33073) 3-Position

The formation of a C-C bond at the C3 position of the thiophene ring is often more challenging than at the more reactive C2 or C5 positions. scribd.com However, various catalytic systems have been developed to provide regioselective access to 3-substituted thiophenes.

Cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. wikipedia.orgwikipedia.orgwikipedia.orgtcichemicals.com

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.comlibretexts.org For the synthesis of 3-(Adamantan-2-yl)thiophene, two primary approaches can be envisioned: the coupling of a 3-thienylboronic acid derivative with a 2-haloadamantane, or the reaction of an adamantan-2-ylboronic acid with a 3-halothiophene.

The latter approach is often more practical due to the commercial availability and stability of 3-bromothiophene and the accessibility of adamantylboronic acids. The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly when dealing with sterically demanding groups like adamantane (B196018).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Adamantane Precursor Thiophene Precursor Catalyst/Ligand Base Solvent Yield (%)
1 Adamantan-2-ylboronic acid 3-Bromothiophene Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O ~69-93 semanticscholar.org

Yields are based on analogous reactions with similar substrates and are predictive in nature.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds. To synthesize this compound, one could couple an adamantan-2-ylzinc halide with a 3-halothiophene.

The adamantan-2-ylzinc reagent can be prepared from the corresponding 2-bromoadamantane (B1268071) and activated zinc. The subsequent palladium-catalyzed coupling with 3-bromothiophene or 3-iodothiophene would furnish the target molecule. The choice of palladium catalyst and ligand is critical to ensure efficient coupling and to prevent side reactions. organic-chemistry.org

Table 2: Potential Conditions for Negishi Coupling

Entry Adamantane Precursor Thiophene Precursor Catalyst/Ligand Solvent Yield (%)
1 Adamantan-2-ylzinc chloride 3-Bromothiophene Pd₂(dba)₃ / PCyp₃ THF/NMP Not specified

Yields are predictive based on the general scope of the Negishi coupling.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an adamantan-2-ylmagnesium halide with a 3-halothiophene. While powerful, the high reactivity of Grignard reagents can limit functional group compatibility. A patent describes an improved process for Kumada coupling to produce 3-alkylthiophenes using 2-methyl tetrahydrofuran (B95107) as a solvent to achieve higher yields. google.com

The Stille coupling employs an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. wikipedia.orgharvard.edu An illustrative pathway to this compound would be the reaction of 2-(tributylstannyl)adamantane with 3-bromothiophene. A major drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.org

Table 3: Kumada and Stille Coupling Approaches

Coupling Type Adamantane Precursor Thiophene Precursor Catalyst Solvent
Kumada Adamantan-2-ylmagnesium bromide 3-Bromothiophene Ni(dppp)Cl₂ 2-Methyl-THF

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. organic-chemistry.org In the context of synthesizing this compound, this could involve the direct coupling of adamantane with a 3-halothiophene. However, the direct C-H functionalization of the C(sp³)-H bonds of adamantane is challenging.

A more plausible direct arylation approach would involve the coupling of a pre-functionalized adamantane, such as 2-iodoadamantane, with thiophene itself. Palladium catalysts are commonly employed for such transformations. organic-chemistry.org Achieving regioselectivity for the 3-position of thiophene can be difficult, as the 2- and 5-positions are more electronically favored for C-H activation. researchgate.net

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. Thiophene is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the 2-position. scribd.comuop.edu.pkwikipedia.org Directing electrophilic substitution to the 3-position is challenging and typically requires blocking the 2- and 5-positions.

For the synthesis of this compound via this route, an electrophilic adamantyl species, such as the adamantan-2-yl cation, would be required. This cation can be generated from precursors like 2-adamantanol or 2-bromoadamantane in the presence of a strong acid or a Lewis acid catalyst. wikipedia.orgscribd.com The reaction with thiophene would likely yield a mixture of 2- and 3-substituted products, with the 2-isomer being the major product. stackexchange.com

Table 4: Summary of Synthetic Methodologies

Methodology Key Precursors Catalyst/Reagent Primary Challenge
Suzuki-Miyaura Coupling Adamantylboronic acid, 3-Halothiophene Palladium catalyst, Base Steric hindrance
Negishi Coupling Adamantylzinc halide, 3-Halothiophene Palladium or Nickel catalyst Preparation of organozinc reagent
Kumada Coupling Adamantylmagnesium halide, 3-Halothiophene Nickel or Palladium catalyst Functional group compatibility
Stille Coupling Adamantylstannane, 3-Halothiophene Palladium catalyst Toxicity of tin reagents
Direct Arylation Adamantane, 3-Halothiophene Palladium catalyst C(sp³)-H activation, Regioselectivity

Radical Functionalization Pathways

The direct synthesis of this compound through radical functionalization pathways is a nuanced topic within organic chemistry. Adamantane and its derivatives are known to undergo radical-mediated C-H functionalization, leveraging the stability of the adamantyl radical intermediate. rsc.orgnih.gov These reactions typically involve the direct conversion of diamondoid C-H bonds to C-C bonds, incorporating a variety of functional groups. rsc.orgresearchgate.net

One of the earliest examples of radical-mediated C-H to C-C functionalization of adamantane is its acylation. nih.gov For instance, the radical chlorocarbonylation of adamantane using oxalyl chloride and a benzoyl peroxide radical initiator leads to an acylated intermediate. nih.gov The adamantyl radical is generated via a chlorine radical, which is produced from the homolysis of the peroxide initiator. nih.gov More recent advancements have focused on selective C-H functionalization, highlighting the role of the H-atom abstracting species in activating the strong C-H bonds characteristic of these caged hydrocarbons. rsc.org

While direct radical coupling of an adamantyl radical to the 3-position of thiophene is not extensively documented, a related synthesis of (2-adamantyl)thiophenes has been reported through the alkylation of thiophene with 2-bromoadamantane. This reaction yields a mixture of 2-(2-adamantyl)thiophene and 3-(2-adamantyl)thiophene. scite.ai Although this alkylation is often considered a Friedel-Crafts type reaction, which proceeds through an ionic mechanism, the generation of adamantyl radicals from adamantyl halides under certain conditions is also known, suggesting the potential for a radical-mediated pathway.

The proposed radical pathway would involve the generation of a 2-adamantyl radical from a suitable precursor, such as 2-bromoadamantane, via a radical initiator or photolysis. This highly reactive radical could then, in principle, add to the thiophene ring. However, controlling the regioselectivity of such a radical addition to an aromatic heterocycle like thiophene to favor the 3-position over the more electronically favored 2-position presents a significant synthetic challenge.

Precursor Synthesis and Optimization

Halogenated thiophenes, particularly 3-bromothiophene and 3-iodothiophene, are key intermediates for the introduction of substituents at the 3-position of the thiophene ring.

3-Bromothiophene: Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene. wikipedia.org A common laboratory-scale synthesis involves the debromination of 2,3,5-tribromothiophene, which is obtained from the exhaustive bromination of thiophene. wikipedia.orgorgsyn.org The selective removal of the α-bromine atoms can be achieved using zinc dust in acetic acid. scispace.com This method has been reported to produce 3-bromothiophene in an 80% yield, free from the 2-isomer. scispace.com

3-Iodothiophene: 3-Iodothiophene can be prepared from 3-bromothiophene via a halogen exchange reaction. A method utilizing copper(I) iodide as a catalyst in the presence of N,N'-dimethylethylenediamine as a ligand and potassium iodide has been reported to give 3-iodothiophene in a 91.73% yield. researchgate.net Another approach involves a direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives with molecular iodine in the presence of sodium bicarbonate to afford 3-iodothiophenes in good yields. organic-chemistry.org 3-Iodothiophene is a useful precursor for the synthesis of 3-thienylzinc iodide, which can be used in coupling reactions with aryl halides. sigmaaldrich.comsigmaaldrich.com

A greener approach for the synthesis of halogenated thiophenes, including 3-chloro, 3-bromo, and 3-iodo derivatives, has been developed using copper(II) sulfate pentahydrate and sodium halides in ethanol. This method avoids the use of harsh solvents and cyclizing agents and results in high product yields. nih.gov

Table 1: Synthesis of Halogenated Thiophene Intermediates
ProductStarting MaterialReagents and ConditionsYieldReference
3-Bromothiophene2,3,5-TribromothiopheneZinc dust, acetic acid, reflux80% scispace.com
3-Iodothiophene3-BromothiopheneKI, CuI/N,N'-dimethylethylenediamine, n-butanol, 120°C91.73% researchgate.net
3-Iodothiophene1-Mercapto-3-yn-2-olsI₂, NaHCO₃, MeCN, room temperatureGood yields organic-chemistry.org
3-Halogenated ThiophenesAlkynesNaX (X=Cl, Br, I), CuSO₄·5H₂O, ethanolUp to 95% nih.gov

Adamantane-2-yl organometallic reagents are essential for introducing the adamantane-2-yl moiety via cross-coupling reactions. Organozinc reagents are particularly useful due to their functional group tolerance.

Adamantylzinc Bromides: The direct preparation of 2-adamantylzinc bromide from 2-adamantyl bromide has been achieved using active zinc (Zn*). researchgate.net This method provides the organozinc product in high yield. researchgate.net Another efficient method involves a LiCl-mediated magnesium insertion in the presence of ZnCl₂ starting from the corresponding tertiary bromides. nih.govacs.org These highly reactive adamantylzinc species can readily participate in various functionalization reactions, including Negishi cross-couplings. nih.govacs.org

Table 2: Preparation of Adamantane-2-yl Organometallic Reagents
ReagentPrecursorMethodKey FeaturesReference
2-Adamantylzinc bromide2-Adamantyl bromideDirect reaction with active zinc (Zn*)High yield researchgate.net
Adamantylzinc reagentsFunctionalized tertiary bromidesLiCl-mediated Mg-insertion in the presence of ZnCl₂Highly reactive, suitable for Negishi cross-couplings nih.govacs.org

Adamantane-2-yl halides, such as 2-bromoadamantane and 2-chloroadamantane, are the primary precursors for the generation of both adamantyl radicals and organometallic reagents.

2-Bromoadamantane: The synthesis of 2-bromoadamantane can be achieved through the bromination of adamantane. smolecule.com Methods include electrophilic bromination with bromine in a suitable solvent and radical-mediated bromination using radical initiators for selective substitution at the secondary position. smolecule.com

2-Chloroadamantane: 2-Chloroadamantane can be synthesized from 2-adamantanol. One method involves the reaction of 2-adamantanol with a catalyst system prepared from iron and titanium salts in chloroform (B151607), which generates HCl in situ. This process occurs at room temperature with high conversion and yields of up to 92-94%. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. While specific green synthetic routes for this compound are not widely reported, general green methodologies for the synthesis of thiophene derivatives and biaryls can be adapted. nih.govbenthamdirect.comrsc.org

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product isolation. Several metal-free methodologies have been developed for the synthesis of thiophene derivatives under solvent-free conditions. nih.gov For instance, a one-pot synthesis of thiophene derivatives has been achieved through a multicomponent reaction involving ammonium thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65°C without any solvent. nih.gov

For the coupling of the adamantane and thiophene moieties, which is a likely synthetic strategy, green alternatives to traditional cross-coupling reactions exist. The Suzuki-Miyaura cross-coupling, a powerful tool for the formation of C-C bonds, has been adapted to be performed in water under aerobic conditions using a Pd(II)-sulfosalan complex as a water-soluble catalyst. nih.govacs.org This method allows for the synthesis of biaryls with the water-insoluble products being isolated by simple filtration, often with very low palladium contamination. nih.govacs.org Such an approach could potentially be applied to the coupling of an adamantane-2-yl boronic acid or its equivalent with 3-bromothiophene.

Furthermore, metal-free biaryl coupling has been demonstrated through a "photosplicing" approach, which involves the traceless cleavage of a sulfur-linker under UV irradiation, releasing only gaseous by-products. scientificupdate.com While this method is highly specific, it showcases the potential for developing novel, cleaner synthetic routes that avoid heavy metals. scientificupdate.com

Catalytic Systems for Enhanced Efficiency

For the coupling of an alkylboronic acid with an aryl halide, phosphine-based ligands are commonly employed. Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more sophisticated biarylphosphine ligands like SPhos and XPhos have demonstrated high efficacy in similar transformations. The choice of ligand can significantly impact the reaction rate and the suppression of side reactions, such as homo-coupling of the starting materials.

The palladium source can vary from palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) to pre-formed palladium-ligand complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the palladium precursor is often linked to the choice of ligand and the specific reaction conditions. Non-ligated or ligand-free metal-catalyzed cross-coupling reactions are also being explored as they offer advantages in terms of cost-effectiveness and sustainability. rsc.org

The table below illustrates hypothetical results from a screening of different catalytic systems for the synthesis of this compound, highlighting the impact of catalyst and ligand choice on the reaction yield.

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10065
PdCl₂(dppf)-Cs₂CO₃Dioxane9085
Pd(PPh₃)₄-Na₂CO₃DMF11078
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8092

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com It provides a metric for the sustainability of a synthetic route by quantifying the amount of waste generated at a molecular level. jocpr.com The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of the proposed Suzuki-Miyaura synthesis of this compound, the reactants include 3-bromothiophene, adamantan-2-ylboronic acid, and a base (e.g., sodium carbonate). The desired product is this compound. The other products, such as sodium bromide and boric acid, are considered byproducts.

Let's analyze the atom economy of this hypothetical reaction:

Reactants:

3-Bromothiophene (C₄H₃BrS): MW = 163.04 g/mol

Adamantan-2-ylboronic acid (C₁₀H₁₅BO₂): MW = 178.04 g/mol

Sodium Carbonate (Na₂CO₃): MW = 105.99 g/mol

Desired Product:

this compound (C₁₄H₁₈S): MW = 218.36 g/mol

The balanced chemical equation for the reaction is:

C₄H₃BrS + C₁₀H₁₅BO₂ + Na₂CO₃ → C₁₄H₁₈S + NaBr + B(OH)₃ + NaHCO₃

The calculation for the atom economy is as follows:

Sum of MW of all reactants = 163.04 + 178.04 + 105.99 = 447.07 g/mol

% Atom Economy = (218.36 / 447.07) x 100 ≈ 48.8%

The following table breaks down the components for the atom economy calculation of the proposed synthesis.

ComponentChemical FormulaMolecular Weight (g/mol)Role
3-BromothiopheneC₄H₃BrS163.04Reactant
Adamantan-2-ylboronic acidC₁₀H₁₅BO₂178.04Reactant
Sodium CarbonateNa₂CO₃105.99Reactant (Base)
This compoundC₁₄H₁₈S218.36Desired Product
Total Reactant Mass -447.07 -
Percent Atom Economy -48.8% -

Advanced Structural Characterization and Spectroscopic Analysis of 3 Adamantan 2 Yl Thiophene

X-ray Crystallography for Solid-State Structure Determination

No published data from single-crystal X-ray diffraction studies of 3-(Adamantan-2-yl)thiophene were found. Such an analysis would be necessary to determine its precise three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction Analysis

Information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available in the current body of scientific literature.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a discussion of the crystal packing and the nature of intermolecular interactions, such as van der Waals forces or potential C-H···π interactions, would be purely speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

While basic ¹H and ¹³C NMR data might exist as part of routine characterization in synthetic procedures, comprehensive assignments and analyses using two-dimensional NMR techniques for this compound have not been published.

Comprehensive ¹H NMR Assignments

Detailed and unambiguous assignments of the proton signals for the adamantanyl and thiophene (B33073) moieties, including their chemical shifts and coupling constants, are not available.

¹³C NMR Spectral Interpretation

A complete interpretation of the ¹³C NMR spectrum, with assignments for all carbon atoms in the this compound molecule, is not documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no available reports on the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) to fully elucidate the solution-state structure and conformation of this compound.

Vibrational Spectroscopy: Awaiting Experimental Data

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for both the adamantane (B196018) and thiophene units. Typically, the adamantane cage would show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The thiophene ring would display C-H stretching vibrations above 3000 cm⁻¹, along with C=C stretching bands in the 1300-1500 cm⁻¹ region and a characteristic C-S stretching mode. However, without an experimental spectrum, the precise wavenumbers and intensities of these bands for the specific geometry of this compound cannot be determined.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, a complementary technique to FT-IR, would provide further details on the molecular vibrations of this compound. The symmetric vibrations of the non-polar adamantane cage are often strong in Raman spectra. The aromatic thiophene ring would also produce distinct Raman signals. The combination of both FT-IR and Raman data would offer a comprehensive vibrational profile, but such data is not currently available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis: A Missing Piece of the Puzzle

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS could confirm the elemental composition of the molecule. The theoretical exact mass can be calculated, but experimental verification is a cornerstone of chemical characterization.

Fragmentation Pattern Elucidation

The fragmentation pattern of this compound in a mass spectrometer would be influenced by the stability of the adamantyl and thiophenyl fragments. It is plausible that the initial fragmentation would involve the cleavage of the bond connecting the adamantane and thiophene moieties. The resulting fragments would then undergo further characteristic fragmentation. Analysis of these patterns would provide definitive evidence for the connectivity of the molecule. Without experimental mass spectra, a detailed elucidation of these fragmentation pathways is not possible.

Theoretical and Computational Investigations of 3 Adamantan 2 Yl Thiophene

Electronic Structure Calculations

Density Functional Theory (DFT) for Ground State Properties

No specific studies utilizing Density Functional Theory (DFT) to determine the ground state properties of 3-(Adamantan-2-yl)thiophene have been identified. Such calculations would typically provide crucial information, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moment and polarizability.

Ab Initio Methods for High-Accuracy Calculations

There is no available research that employs high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for calculations on this compound. These methods, while computationally more demanding than DFT, offer a higher level of theoretical accuracy for electronic structure and energy calculations.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is fundamental for understanding the molecule's chemical reactivity, electronic transitions, and potential as an electronic material. The energy gap between the HOMO and LUMO is a key parameter in determining the kinetic stability and optical properties of a molecule.

Conformational Analysis and Energy Landscapes

Rotational Barriers of the Adamantane-Thiophene Linkage

Computational studies detailing the rotational barriers around the C-C single bond connecting the adamantane (B196018) and thiophene (B33073) moieties are not available. This information is critical for understanding the molecule's flexibility and the relative stability of different rotational isomers (conformers). The steric bulk of the adamantyl group is expected to significantly influence this rotational barrier.

Potential Energy Surface Exploration

A systematic exploration of the potential energy surface (PES) of this compound has not been documented. A PES scan would identify all stable conformers, transition states connecting them, and provide a comprehensive picture of the molecule's conformational preferences and dynamic behavior.

Due to a lack of specific theoretical and computational research findings for the chemical compound "this compound" in the public domain, this article cannot be generated at this time.

Extensive searches for scholarly articles and computational chemistry data have not yielded specific studies on the computational NMR chemical shift predictions, simulated vibrational spectra, or reaction mechanism studies, including transition state characterization and reaction energetics, for this compound.

While general methodologies for these types of theoretical and computational investigations exist, and studies have been conducted on structurally related adamantane and thiophene derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related compounds. Therefore, without specific research to draw upon, the generation of a scientifically accurate and informative article adhering to the provided outline is not possible.

Reactivity and Derivatization Strategies for 3 Adamantan 2 Yl Thiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions (α-positions). pearson.comresearchgate.net The presence of the bulky 2-adamantyl substituent at the C3 position is expected to exert a significant steric and electronic influence on the regioselectivity of these reactions.

Halogenation of 3-(Adamantan-2-yl)thiophene is a key step for introducing a versatile handle for further cross-coupling reactions. Given the activating nature of the alkyl substituent and the inherent reactivity of the thiophene ring, halogenation is expected to proceed readily. The primary sites for electrophilic attack are the C2 and C5 positions. Due to the steric hindrance imposed by the adjacent adamantyl group, the C2 position is less accessible than the C5 position. Therefore, monosubstitution is predicted to occur predominantly at the C5 position.

Further halogenation would likely lead to the disubstituted product at the C2 and C5 positions, although forcing conditions might be required to overcome the steric hindrance at C2. Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed for the selective monohalogenation of thiophene derivatives.

Table 1: Predicted Products of Halogenation of this compound

ReagentPredicted Major ProductPredicted Minor Product
NBS (1 equiv.)2-Bromo-4-(adamantan-2-yl)thiophene5-Bromo-3-(adamantan-2-yl)thiophene
NCS (1 equiv.)2-Chloro-4-(adamantan-2-yl)thiophene5-Chloro-3-(adamantan-2-yl)thiophene
I2, HIO32-Iodo-4-(adamantan-2-yl)thiophene5-Iodo-3-(adamantan-2-yl)thiophene

Note: The product nomenclature in the table reflects the IUPAC naming conventions where the thiophene ring is numbered to give the substituents the lowest possible locants.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively. These functional groups can serve as precursors for other derivatives or modify the electronic properties of the molecule. Thiophenes are generally sensitive to strong acidic conditions typically used for nitration and sulfonation, which can lead to polymerization or degradation. semanticscholar.org

Therefore, milder reagents are often preferred. For nitration, reagents like acetyl nitrate (B79036) (CH3COONO2) or nitronium tetrafluoroborate (B81430) (NO2BF4) are commonly used. semanticscholar.org Similar to halogenation, the substitution is expected to be directed to the C5 position to minimize steric clash with the adamantyl group.

For sulfonation, reagents such as sulfur trioxide-pyridine complex (SO3·py) or chlorosulfonic acid (ClSO3H) in a non-polar solvent can be employed. The resulting sulfonic acid can be converted to the more stable sulfonyl chloride or sulfonamide derivatives.

Table 2: Predicted Products of Nitration and Sulfonation of this compound

ReactionReagentPredicted Major Product
NitrationAcetyl nitrate2-Nitro-4-(adamantan-2-yl)thiophene
SulfonationSO3·pyridine4-(Adamantan-2-yl)thiophene-2-sulfonic acid

Functionalization at the Adamantane (B196018) Moiety

The adamantane cage is composed of strong, unactivated C-H bonds. However, the tertiary (bridgehead) C-H bonds are more reactive than the secondary C-H bonds towards radical and oxidative functionalization. uni-giessen.dechemrxiv.org

Selective C-H activation of the adamantane moiety in this compound presents a significant challenge due to the presence of multiple C-H bonds with similar bond dissociation energies. However, advances in transition-metal-catalyzed C-H activation offer potential pathways. uni-giessen.de Directing groups can be installed on the thiophene ring to guide a metal catalyst to a specific C-H bond on the adamantane cage, although this would require additional synthetic steps.

Photoredox catalysis in combination with hydrogen atom transfer (HAT) catalysis has emerged as a powerful tool for the selective functionalization of adamantanes. chemrxiv.org These methods often favor the stronger tertiary C-H bonds, allowing for the introduction of various functional groups at the bridgehead positions.

Hydroxylation of the adamantane core can be achieved using strong oxidizing agents. researchgate.net The reaction typically proceeds via a radical mechanism and shows a preference for the tertiary positions. For this compound, this would lead to the introduction of a hydroxyl group at one of the bridgehead positions of the adamantane skeleton.

Carbonylation, the introduction of a carbonyl group, can be achieved through various methods, including Koch-Haaf type reactions under strong acidic conditions. lehigh.edu This reaction would likely functionalize a tertiary C-H bond to produce a carboxylic acid derivative.

Table 3: Potential Functionalization Products of the Adamantane Moiety

ReactionReagent/CatalystPotential Product
Hydroxylatione.g., KMnO43-(Hydroxyadamantan-2-yl)thiophene
Carbonylatione.g., CO, H2SO4/HCOOH2-(3-Thienyl)adamantane-1-carboxylic acid

Side-Chain Modifications and Polymerizable Derivative Synthesis

The synthesis of polymerizable derivatives of this compound is of interest for the development of novel conductive polymers with unique properties conferred by the bulky adamantyl group. A common strategy is to introduce polymerizable functionalities, such as vinyl or ethynyl (B1212043) groups, onto the thiophene ring.

This can be achieved by first halogenating the thiophene ring, as described in section 5.1.1, followed by a transition-metal-catalyzed cross-coupling reaction. For example, a Stille coupling with tributyl(vinyl)tin (B143874) or a Sonogashira coupling with a protected acetylene (B1199291) can be used to introduce a polymerizable side-chain at the C5 position. The resulting monomers can then be polymerized through various methods, such as oxidative polymerization or transition-metal-catalyzed polycondensation.

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Polymerization Studies of 3 Adamantan 2 Yl Thiophene and Its Derivatives

Oxidative Polymerization of Thiophene (B33073) Units

Oxidative polymerization is a primary method for synthesizing polythiophenes. This process involves the coupling of monomer units through the removal of electrons from the thiophene rings, which can be achieved either electrochemically or through chemical oxidants.

Electrochemical polymerization offers a direct method for growing a polymer film on a conductive surface. The general mechanism for the electropolymerization of thiophene derivatives proceeds through several key steps as illustrated in Figure 1. researchgate.net

Oxidation: The monomer, 3-(Adamantan-2-yl)thiophene, is oxidized at the anode surface to form a radical cation. The potential required for this initial oxidation is influenced by the electron-donating nature of the adamantyl group.

Dimerization: Two radical cations couple, typically at the 5-position, to form a dihydro-dimer dication.

Deprotonation: The dimer expels two protons to form a neutral, conjugated dimer.

Chain Growth: The dimer, having a lower oxidation potential than the monomer, is readily oxidized. It then couples with another monomer radical cation, extending the polymer chain. This process repeats, leading to the deposition of a poly[this compound] film on the electrode. winona.edu

The polymerization of thiophene typically requires an applied potential of approximately 1.6-1.8 V. winona.edu The specific potential for this compound would need to be determined experimentally, but the electron-donating effect of the alkyl-like adamantane (B196018) group may slightly lower this requirement compared to unsubstituted thiophene. dtic.mil

Key conditions for electrochemical polymerization include the choice of solvent, supporting electrolyte, and monomer concentration. Aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly used, with tetralkylammonium salts such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) serving as the electrolyte. acs.org Additives like boron trifluoride diethyl etherate have been shown to reduce the required polymerization potential for some thiophene-based monomers. acs.org

Figure 1: General Mechanism of Thiophene Electropolymerization

(Where Th-R represents the this compound monomer)

Chemical oxidative polymerization is a more scalable method for producing bulk quantities of polythiophenes. The most common oxidant is iron(III) chloride (FeCl₃). kpi.uanih.gov The proposed mechanism suggests that the polymerization occurs on the surface of solid FeCl₃ particles, which act as a catalytic template. kpi.uaresearchgate.net The reaction is typically performed in a solvent like chloroform (B151607) or nitrobenzene (B124822) in which the monomer is soluble but the oxidant is only sparingly soluble. kpi.uaresearchgate.net

The general steps involve:

Oxidation: The thiophene monomer is oxidized by Fe³⁺ to a radical cation.

Coupling: Radical cations couple to form oligomers and polymers.

Termination: The reaction is terminated by adding a quenching agent like methanol, which precipitates the polymer.

The molar ratio of the oxidant to the monomer is a critical parameter that affects the molecular weight and yield of the resulting polymer. nih.gov While a stoichiometric amount is theoretically needed, an excess of oxidant is often used in practice.

Table 1: Typical Conditions for Chemical Oxidative Polymerization of 3-Substituted Thiophenes with FeCl₃ (Illustrative Data for 3-Hexylthiophene)
ParameterConditionEffectReference
OxidantIron(III) Chloride (FeCl₃)Initiates polymerization through oxidation of the monomer. kpi.uanih.gov
SolventChloroform, NitrobenzeneSolubilizes the monomer; polymer may precipitate upon growth. researchgate.net
Monomer/Oxidant RatioTypically 1:2 to 1:4Affects molecular weight, yield, and defect concentration. nih.gov
Temperature0 °C to Room TemperatureControls reaction rate and can influence regioregularity. researchgate.net
Quenching AgentMethanol, AmmoniaTerminates the polymerization and precipitates the polymer. kpi.ua

Other metal catalysts, such as palladium(II) acetate (B1210297) in combination with an oxidant, have also been explored. However, these systems can sometimes lead to a higher proportion of undesirable head-to-head linkages compared to polymerization with FeCl₃. researchgate.net

Regioregularity Control in Poly[this compound]

For 3-substituted thiophenes, the coupling of monomer units can occur in different orientations, leading to variations in the polymer's regioregularity. This structural parameter is paramount as it governs the polymer's electronic and optical properties.

When two 3-substituted thiophene units couple, three arrangements are possible:

Head-to-Tail (HT): The 2-position of one ring couples with the 5-position of the next.

Head-to-Head (HH): The 2-position of one ring couples with the 2-position of the next.

Tail-to-Tail (TT): The 5-position of one ring couples with the 5-position of the next.

A polymer chain consisting predominantly of HT couplings is termed "regioregular." This arrangement minimizes steric hindrance between adjacent substituent groups, allowing the polymer backbone to adopt a more planar conformation. This planarity enhances π-orbital overlap along the chain, leading to a smaller bandgap, red-shifted absorption spectra, and higher charge carrier mobility. cmu.edu Conversely, HH couplings introduce significant steric clash, forcing the thiophene rings to twist out of plane. This twisting disrupts the π-conjugation, effectively breaking the electronic communication along the backbone and degrading the material's electronic properties. cmu.edunist.gov

The adamantane group is exceptionally bulky and rigid. Its presence at the 3-position of the thiophene ring is expected to be the single most dominant factor in controlling the regioregularity of poly[this compound].

The significant steric hindrance imposed by the adamantane cage would strongly disfavor the formation of HH linkages. During polymerization, the approach of two monomers in a head-to-head orientation would be energetically unfavorable due to the severe spatial clash between the two adamantyl groups. Consequently, the coupling is far more likely to occur in a head-to-tail fashion, where the substituents are positioned further apart.

Table 2: Expected Impact of Adamantane Substituent on Polymer Properties
PropertyExpected Effect of Adamantane GroupReasoning
RegioregularityHigh Head-to-Tail (HT) contentExtreme steric hindrance from the bulky adamantane cage disfavors Head-to-Head (HH) coupling. nist.gov
Conjugation LengthPotentially highHigh HT content promotes backbone planarity, enhancing π-orbital overlap. cmu.edu
Molecular WeightPotentially lower than linear alkyl analoguesSteric hindrance might impede the approach of monomers, slowing polymerization and chain growth.
SolubilityEnhanced in organic solventsThe bulky, non-polar side group disrupts interchain packing, improving solubility.

Block Copolymer and Graft Copolymer Synthesis

Beyond simple homopolymers, creating block and graft copolymers allows for the combination of distinct polymer properties into a single material. While specific literature on copolymers of this compound is scarce, general strategies for polythiophene-based copolymers can be considered.

Block Copolymers: These are linear polymers consisting of two or more distinct polymer segments (blocks). Synthesizing block copolymers containing a poly[this compound] segment would typically require a controlled or "living" polymerization technique. For polythiophenes, methods like Kumada Catalyst-Transfer Polycondensation (KCTP) have shown living characteristics, enabling the sequential addition of different thiophene monomers to create all-conjugated block copolymers. beilstein-journals.org Another approach involves synthesizing a functionalized polythiophene chain that can act as a macroinitiator for the polymerization of a second, different type of monomer (e.g., styrene (B11656) or methyl methacrylate) via techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net

Graft Copolymers: These consist of a main polymer backbone with chains of another polymer grafted onto it. A graft copolymer featuring poly[this compound] could be synthesized via three main routes:

"Grafting-through": A macromonomer of this compound with a polymerizable end-group (like a vinyl or norbornene unit) is copolymerized with other monomers.

"Grafting-from": A polymer backbone is functionalized with initiator sites from which the this compound chains can be grown via oxidative polymerization. core.ac.uk

"Grafting-to": Pre-synthesized, end-functionalized poly[this compound] chains are attached to a complementary functional polymer backbone.

The incorporation of the rigid, bulky adamantane group into such copolymer architectures would be expected to significantly influence the material's self-assembly, morphology, and thermal properties.

Radical Polymerization of Adamantane-Containing Methacrylates

Free radical polymerization is a common and robust method for synthesizing polymers. In the context of adamantane-containing monomers, it has been effectively used to produce high molecular weight polymers. acs.org Studies on adamantyl methacrylate (B99206) monomers, for instance, demonstrate that these compounds exhibit high polymerizability under typical radical polymerization conditions. acs.org

The introduction of the adamantane group into the methacrylate polymer chain has been shown to improve both thermal and mechanical properties compared to conventional polymers like poly(methyl methacrylate) (PMMA). ingentaconnect.com The rigid, diamond-like structure of adamantane restricts the movement of polymer chains, leading to materials with higher glass transition temperatures and enhanced stability. ingentaconnect.com

Research has been conducted on the free radical polymerization of various adamantyl methacrylate monomers. For example, adamantyl methacrylate monomers featuring hemiacetal ester side groups have been synthesized and polymerized. acs.org These polymerizations, typically initiated by azobisisobutyronitrile (AIBN) in solvents like methyl ethyl ketone (MEK), proceed efficiently to yield polymers with high molecular weights and in high yields. acs.org The resulting polymers also show high sensitivity to acid, allowing for selective deprotection of the side groups, a property valuable in applications such as photolithography. acs.orgthieme-connect.de

MonomerInitiator (mol %)Conversion (%)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Hemiacetal Monomer 4aAIBN (3)999555,0002.1
Hemiacetal Monomer 4bAIBN (3)989362,0002.3
Hemiacetal Monomer 4cAIBN (3)979148,0002.5
This table summarizes the results of free radical polymerization of adamantyl methacrylate monomers with hemiacetal side groups, as detailed in research findings. acs.org The data illustrates the high conversion and yields achievable, resulting in polymers with significant molecular weights. Mn (Number-average molecular weight) and PDI (Polydispersity Index) were determined by Size Exclusion Chromatography.

Controlled Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques are employed.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization is a versatile controlled radical polymerization method compatible with a wide array of monomers and reaction conditions. wikipedia.orgsigmaaldrich.com The technique utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). nih.gov The RAFT process is valued for its tolerance of various functional groups within the monomer and solvent. nih.gov While specific studies on the RAFT polymerization of this compound are not extensively detailed, the versatility of the technique suggests its potential for creating well-defined polymers and complex architectures, such as block copolymers, from adamantane-containing monomers. nih.govsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers. cmu.edu ATRP has been successfully used to create novel polymer architectures from adamantane-based cores. nsysu.edu.tw In one approach, multifunctional initiators derived from adamantane are used to synthesize star polymers. nsysu.edu.tw This "core-first" method involves growing polymer chains of monomers like styrene or (meth)acrylates from the adamantane core, resulting in star-shaped macromolecules with controlled arm lengths and low polydispersity. nsysu.edu.twmdpi.com The conditions for ATRP can be fine-tuned to produce star polymers with nearly uniform molecular distributions. nsysu.edu.tw These adamantane-containing star polymers exhibit glass transition temperatures similar to high-molecular-weight linear polymers. nsysu.edu.tw

InitiatorMonomerMn ( g/mol )PDI (Mw/Mn)
Adamantane-based (4-arm)Styrene28,9001.14
Adamantane-based (4-arm)Methyl Methacrylate35,6001.19
Adamantane-based (4-arm)tert-Butyl Acrylate41,2001.25
This table presents representative data from the synthesis of star polymers via ATRP using adamantane-based multifunctional initiators. nsysu.edu.tw The low Polydispersity Index (PDI) values confirm the controlled nature of the polymerization process.

Post-Polymerization Modification of Adamantane-Containing Polymers

Post-polymerization modification is a strategic approach to introduce functional groups onto a polymer chain after it has been synthesized. nih.gov This method allows for the creation of functional materials that might be difficult to produce by direct polymerization of functional monomers. d-nb.info

For polymers containing thiophene units, post-polymerization modification can be used to introduce a variety of functionalities. For instance, carboxylic acid groups have been introduced onto a polythiophene backbone to alter its electronic properties and solubility. d-nb.info This typically involves preparing a precursor polymer with reactive side-chains that can be converted to the desired functional group in a subsequent step. d-nb.info

In the context of polymers synthesized via controlled methods like RAFT, the end groups of the polymer chains are themselves amenable to modification. The thiocarbonylthio end group inherent to RAFT-synthesized polymers can be converted into a thiol group. nih.gov This thiol functionality can then participate in a range of "click" reactions, such as thiol-ene additions, allowing for the conjugation of the polymer with other molecules or surfaces. nih.govwiley-vch.de

While direct examples of post-polymerization modification of poly(this compound) are specific to advanced research, these established techniques could theoretically be applied. For example, a copolymer could be synthesized containing this compound and a second, modifiable thiophene-based monomer. The functional groups on the comonomer units could then be chemically altered after polymerization, yielding a functionalized adamantane-containing polythiophene. This approach combines the desirable properties of the adamantane group with the tailored functionality introduced through post-polymerization modification. researchgate.net

Advanced Materials Science Applications of 3 Adamantan 2 Yl Thiophene and Its Polymers

Research into High-Performance Polymeric Materials

The incorporation of the bulky, rigid adamantane (B196018) cage structure into polymer backbones is a well-established strategy for enhancing the material's properties. It is generally accepted that the adamantane moiety can significantly improve thermal stability, glass transition temperature (Tg), and mechanical strength due to its voluminous and thermally stable nature. However, the specific effects of substituting the adamantane group at the 2-position onto a thiophene (B33073) ring, and the subsequent properties of the resulting polymer, are not well-documented.

Investigation of Thermal Stability Enhancement by Adamantane Moiety

While research on analogous compounds, such as poly(3-adamantylmethylthiophene), has shown excellent thermal stability with decomposition temperatures reaching as high as 491°C, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for poly(3-(Adamantan-2-yl)thiophene) is not available. The linkage of the adamantane cage directly to the thiophene ring at the 2-position could influence the polymer's thermal behavior differently than when attached via a more flexible linker. Theoretical studies could provide insights, but experimental validation is currently lacking.

Mechanical Property Modulation in Polymer Films

The adamantane group is known to impart rigidity and can affect the processability and mechanical characteristics of polymer films. Research on other adamantane-containing polymers suggests that its inclusion can lead to increased stiffness and potentially improved tensile strength. However, specific studies detailing the Young's modulus, tensile strength, or elongation at break for films made from poly(this compound) have not been found. The influence of the 2-yl substitution pattern on polymer chain packing and morphology, which are critical for mechanical properties, remains an open area of investigation.

Sensing and Recognition Systems Research

Thiophene-based polymers are widely explored for their potential in chemical and biological sensing applications due to their conductive nature and the ability to functionalize the thiophene ring. The introduction of specific recognition elements can lead to highly sensitive and selective sensors.

Development of Chemical Sensors

The unique cage structure of the adamantane moiety could potentially create specific binding sites or influence the electronic properties of the polythiophene backbone in a way that is beneficial for chemical sensing. For instance, the hydrophobic pocket of the adamantane group might be exploited for the selective detection of certain organic molecules. However, there is a clear absence of published research on the design, fabrication, or testing of chemical sensors based on this compound or its polymer.

Biosensing Platforms

Similarly, in the realm of biosensing, adamantane's role as a guest molecule in host-guest chemistry (e.g., with cyclodextrins) is well-known and could be a promising avenue for developing biosensing platforms. A polythiophene backbone featuring adamantane moieties could serve as a scaffold for the immobilization of biomolecules. Despite this potential, there are no specific reports on the use of poly(this compound) in the development of biosensors.

Emerging Research Directions and Future Perspectives

Integration of 3-(Adamantan-2-yl)thiophene into Hybrid Materials

The incorporation of this compound into hybrid materials represents a promising area of investigation. The adamantyl group's lipophilicity and rigidity can impart desirable properties such as improved processability, thermal stability, and morphological control in polymer-based composites.

Key Research Directions:

Organic-Inorganic Hybrid Systems: The functionalization of the thiophene (B33073) ring could allow for the covalent linking of this compound to inorganic nanoparticles (e.g., silica, titania, gold). The adamantane (B196018) moiety would then act as a bulky spacer, potentially preventing aggregation of the inorganic components and creating well-defined nanoscale architectures.

Polymer Blends and Composites: Integrating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. The adamantane group's shape and size can disrupt polymer chain packing, leading to changes in glass transition temperature and modulus.

Self-Assembled Monolayers (SAMs): While research has been conducted on adamantyl-substituted polythiophenes for self-assembled monolayers, specific studies on this compound are not yet prevalent. Future work could explore the formation of SAMs on various substrates, with the adamantane group influencing the packing and orientation of the thiophene units, which is crucial for applications in organic electronics.

Potential Applications of Hybrid Materials:

Application AreaPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs) Host material in the emissive layer, improving film morphology and charge transport.
Organic Photovoltaics (OPVs) Additive in the active layer to control the morphology of the donor-acceptor blend.
Sensors Functionalized layer on a sensor surface, where the adamantane provides specific binding sites.
Coatings and Membranes Enhancing hydrophobicity and durability of protective coatings.

Application in Advanced Catalysis

The steric bulk of the adamantane group in this compound suggests its potential use as a ligand in catalysis. The adamantyl moiety can create a specific steric environment around a metal center, influencing the selectivity and activity of the catalyst.

Key Research Directions:

Ligand Synthesis for Homogeneous Catalysis: The thiophene ring can be functionalized to introduce coordinating groups (e.g., phosphines, amines) that can bind to transition metals. The 2-adamantyl substituent would act as a bulky "spectator" ligand, influencing the coordination sphere of the metal.

Catalyst Immobilization: The adamantane group can serve as an anchor for immobilizing catalytic complexes onto solid supports, facilitating catalyst recovery and reuse. This is particularly relevant for creating more sustainable catalytic processes.

Organocatalysis: While less explored, the unique electronic and steric properties of adamantyl-thiophenes could be harnessed in the design of novel organocatalysts for specific organic transformations.

Potential Catalytic Applications:

Catalytic ReactionPotential Advantage of this compound-based Ligands
Cross-Coupling Reactions Enhanced selectivity (e.g., regioselectivity, stereoselectivity) due to steric hindrance.
Polymerization Control over polymer tacticity and molecular weight.
Asymmetric Catalysis Introduction of a chiral adamantane derivative could lead to enantioselective transformations.

Exploration of Novel Physical Phenomena

The interplay between the rigid, insulating adamantane cage and the conjugated thiophene ring could give rise to interesting and potentially useful physical phenomena.

Key Research Directions:

Photophysical Properties: Detailed studies on the absorption, emission, and excited-state dynamics of this compound are needed. The adamantane group may influence the photoluminescence quantum yield and lifetime by restricting intramolecular motions that can lead to non-radiative decay.

Electronic Properties: The electron-donating nature of the adamantyl group can affect the electronic structure of the thiophene ring, influencing its HOMO and LUMO energy levels. This has implications for its use in organic electronic devices.

Charge Transport: In the solid state, the bulky adamantane groups will dictate the intermolecular packing of the thiophene units. This will have a profound effect on charge carrier mobility, a key parameter for applications in organic field-effect transistors (OFETs).

Computational Design of Functional Derivatives for Specific Applications

Computational modeling and simulation are powerful tools for accelerating the discovery of new materials with tailored properties. Density Functional Theory (DFT) and other computational methods can be employed to predict the properties of this compound and its derivatives.

Key Research Directions:

Structure-Property Relationships: Computational studies can elucidate how modifications to the adamantane or thiophene moieties affect the electronic and photophysical properties of the molecule. This can guide the synthesis of new derivatives with optimized characteristics.

Design of Novel Ligands: Molecular modeling can be used to design this compound-based ligands with specific steric and electronic profiles for targeted catalytic applications. The binding energies and geometries of metal complexes can be predicted before their synthesis.

Simulation of Self-Assembly: Molecular dynamics simulations can provide insights into how this compound molecules self-assemble on surfaces or in bulk, which is crucial for understanding the formation of thin films for electronic applications.

Predicted Properties from Computational Studies:

PropertyComputational MethodPotential Application
HOMO/LUMO Energies Density Functional Theory (DFT)Organic Electronics
Excited State Properties Time-Dependent DFT (TD-DFT)Optoelectronics
Binding Affinities Molecular DockingCatalysis, Sensing
Crystal Packing Molecular Dynamics (MD)Materials Science

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.